molecular formula C10H11Cl2NOS B5861301 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide

2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide

Cat. No. B5861301
M. Wt: 264.17 g/mol
InChI Key: AJLYXIPGZIUIDD-UHFFFAOYSA-N
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Description

2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In

Mechanism of Action

The mechanism of action of 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of various protein kinases, including JAK2 and JAK3. This inhibition leads to a decrease in the phosphorylation of downstream signaling molecules, resulting in a disruption of various cellular processes.
Biochemical and Physiological Effects:
2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide has been found to have a wide range of biochemical and physiological effects. Some of the most notable effects of this compound include:
1. Inhibition of protein kinase activity: 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide has been found to inhibit the activity of various protein kinases, including JAK2 and JAK3. This inhibition leads to a disruption of various cellular processes.
2. Antifungal activity: 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide has been found to have potent antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus.
3. Anti-inflammatory activity: 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide has been found to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide in lab experiments is its potent and selective inhibition of protein kinases such as JAK2 and JAK3. This makes it a valuable tool for studying the role of these kinases in various cellular processes. Additionally, this compound has been found to have potent antifungal and anti-inflammatory activity, making it a promising candidate for the development of new drugs.
However, one of the limitations of using 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects on various cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide. Some of the most promising directions include:
1. Development of new antifungal drugs: 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide has been found to have potent antifungal activity against various fungal species. Further research is needed to determine its efficacy and safety as a potential antifungal drug.
2. Development of new anti-inflammatory drugs: 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide has been found to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Further research is needed to determine its efficacy and safety as a potential anti-inflammatory drug.
3. Study of JAK2 and JAK3 signaling pathways: 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide has been found to selectively inhibit the activity of JAK2 and JAK3. Further research is needed to determine the role of these kinases in various cellular processes and their potential as therapeutic targets.
In conclusion, 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide is a valuable tool for scientific research due to its potent and selective inhibition of protein kinases, antifungal and anti-inflammatory activity. However, further research is needed to determine its efficacy and safety as a potential drug candidate in various fields.

Synthesis Methods

The synthesis of 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide involves the reaction of 2,6-dichlorobenzyl chloride with sodium thiomethoxide in the presence of N-methylacetamide. This reaction results in the formation of the desired product, which can be purified through recrystallization. The purity of the final product can be confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the most promising applications of this compound include its use as a:
1. Protein kinase inhibitor: 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide has been found to inhibit the activity of various protein kinases, including JAK2 and JAK3. This makes it a valuable tool for studying the role of these kinases in various cellular processes.
2. Antifungal agent: 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide has been found to have potent antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus. This makes it a promising candidate for the development of new antifungal drugs.
3. Anti-inflammatory agent: 2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide has been found to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. This makes it a potential therapeutic agent for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NOS/c1-13-10(14)6-15-5-7-8(11)3-2-4-9(7)12/h2-4H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLYXIPGZIUIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSCC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide

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